molecular formula C14H10N6OS2 B4447293 2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]-N-(1,3-benzothiazol-2-yl)acetamide

2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]-N-(1,3-benzothiazol-2-yl)acetamide

Cat. No.: B4447293
M. Wt: 342.4 g/mol
InChI Key: KRPAGEVENVIWKE-UHFFFAOYSA-N
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Description

2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]-N-(1,3-benzothiazol-2-yl)acetamide is a complex organic compound that features a combination of pyrimidine, benzothiazole, and acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]-N-(1,3-benzothiazol-2-yl)acetamide typically involves multi-step organic reactionsThe final step often includes the acetamide formation via condensation reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts, controlled temperatures, and solvent systems to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]-N-(1,3-benzothiazol-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the nitro group can produce corresponding amines .

Scientific Research Applications

2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]-N-(1,3-benzothiazol-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]-N-(1,3-benzothiazol-2-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or modifying their activity. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]-N-(1,3-benzothiazol-2-yl)acetamide is unique due to its combination of pyrimidine, benzothiazole, and acetamide groups, which confer specific chemical reactivity and potential biological activity. This makes it distinct from other similar compounds that

Properties

IUPAC Name

2-(4-amino-5-cyanopyrimidin-2-yl)sulfanyl-N-(1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N6OS2/c15-5-8-6-17-13(20-12(8)16)22-7-11(21)19-14-18-9-3-1-2-4-10(9)23-14/h1-4,6H,7H2,(H2,16,17,20)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRPAGEVENVIWKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NC=C(C(=N3)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N6OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]-N-(1,3-benzothiazol-2-yl)acetamide
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2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]-N-(1,3-benzothiazol-2-yl)acetamide
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2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]-N-(1,3-benzothiazol-2-yl)acetamide
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2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]-N-(1,3-benzothiazol-2-yl)acetamide
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2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]-N-(1,3-benzothiazol-2-yl)acetamide

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